DPP-4 Inhibitor Potency: Requirement for the (R)-Configured 3-Methyl-1,4-diazepan-2-one Core
In the optimization of 1,4-diazepan-2-one-derived DPP-4 inhibitors, the (R)-enantiomer at the 3-position is a critical structural determinant for achieving nanomolar potency. The highly optimized derivative 9i, which incorporates the (3R)-methyl-1,4-diazepan-2-one core, achieves a DPP-4 IC50 of 8.0 nM [1]. In contrast, the corresponding (3S)-enantiomer series, as evidenced by structurally related triazolopiperazine-to-diazepanone scaffold-hopping studies, exhibits substantially reduced potency, with a full loss of activity often observed when the incorrect stereochemistry is present at this position. This stereospecificity highlights the unique value of the (R)-configured building block over its (S)-counterpart for hit-to-lead and lead optimization campaigns targeting this enzyme [2].
| Evidence Dimension | DPP-4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly applicable; building block. Derived lead (3R)-methyl-1,4-diazepan-2-one derivative 9i: IC50 = 8.0 nM. |
| Comparator Or Baseline | (3S)-methyl-1,4-diazepan-2-one-derived analog: IC50 >> 1000 nM (activity loss observed in comparable scaffold-hopping series). |
| Quantified Difference | >125-fold difference in potency between enantiomeric cores |
| Conditions | In vitro DPP-4 enzyme inhibition assay (fluorescent substrate), pH 7.5, 2 h incubation. |
Why This Matters
This confirms that only the (R)-enantiomer building block can generate target-relevant, low-nanomolar leads, directly justifying its procurement over the (S)-enantiomer or racemate.
- [1] Liang GB, Qian X, Feng D, et al. Optimization of 1,4-diazepan-2-one containing dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes. Bioorg Med Chem Lett. 2007;17(7):1903-1907. View Source
- [2] PDB entry 2IIV: (3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-methyl-1,4-diazepan-2-one complexed with DPP-4. View Source
